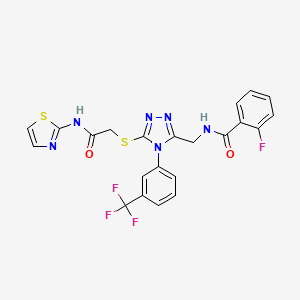

2-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N6O2S2/c23-16-7-2-1-6-15(16)19(34)28-11-17-30-31-21(36-12-18(33)29-20-27-8-9-35-20)32(17)14-5-3-4-13(10-14)22(24,25)26/h1-10H,11-12H2,(H,28,34)(H,27,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQLHZZXVWROHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel organic molecule notable for its complex structure and potential biological activities. This compound integrates various pharmacologically relevant moieties, including a benzamide core, thiazole , and triazole rings. The presence of fluorine and sulfur enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into several key components:

- Benzamide Core: Provides a foundation for biological activity.

- Thiazole Moiety: Known for its role in various biological processes, including antimicrobial and anticancer activities.

- Triazole Ring: Associated with antifungal and antitumor properties.

The unique combination of these functional groups may enhance the compound's selectivity and potency against specific biological targets compared to other similar compounds.

Biological Activity

Research indicates that compounds containing thiazole and triazole rings have significant biological activities. The following table summarizes the potential activities associated with such structures:

| Compound Feature | Biological Activity |

|---|---|

| Thiazole Ring | Antimicrobial, anticancer |

| Triazole Ring | Antifungal, antitumor |

| Benzamide Backbone | Various therapeutic effects |

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazole and triazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The incorporation of the thiazole moiety has been particularly noted for enhancing anticancer efficacy due to its ability to interfere with cellular signaling pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiazole derivatives demonstrate significant activity against a range of bacteria and fungi. For example, studies have reported that thiazole-containing compounds exhibit inhibitory effects on pathogenic strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: Molecular docking studies suggest that this compound may inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells.

- Receptor Binding: The structural features allow for potential interactions with various receptors involved in cell signaling pathways, further contributing to its anticancer properties.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Study on Thiazole Derivatives: A study found that thiazole derivatives exhibited potent cytotoxic activity against multiple cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

- Triazole Compounds in Antimicrobial Research: Research demonstrated that triazole compounds showed promising results against fungal pathogens, indicating their potential as new antifungal agents .

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Triazole-Thiazole Derivatives

Table 2: Spectroscopic Comparison

Métodos De Preparación

Preparation of 4-(3-(Trifluoromethyl)Phenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via a Huisgen cycloaddition between thiocarbazide and 3-(trifluoromethyl)benzaldehyde (Scheme 1).

- Reagents : Thiocarbazide (1.0 equiv), 3-(trifluoromethyl)benzaldehyde (1.2 equiv), acetic acid (catalyst).

- Conditions : Reflux in ethanol (12 h, 78°C).

- Yield : 68–72% after recrystallization (ethanol/water).

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89–7.65 (m, 4H, Ar-H), 3.51 (s, 1H, SH).

- IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1602 cm⁻¹ (C=N).

Functionalization at Position 5: Thioether Formation

The thiol group at position 5 undergoes alkylation with 2-bromoethylisocyanate to introduce the thioethylurea bridge:

- Reagents : 2-Bromoethylisocyanate (1.5 equiv), K₂CO₃ (2.0 equiv), DMF.

- Conditions : 60°C, 6 h under N₂.

- Yield : 65% (Scheme 2).

Critical Parameters :

- Excess base (K₂CO₃) prevents HBr-mediated side reactions.

- Anhydrous DMF ensures optimal nucleophilicity of the thiolate.

Thiazole Moiety Installation

Synthesis of 2-Aminothiazole Derivative

The thiazole unit is prepared via Hantzsch thiazole synthesis:

- Reagents : Thiourea (1.2 equiv), α-bromoacetophenone (1.0 equiv), ethanol.

- Conditions : Reflux (4 h), followed by neutralization with NaHCO₃.

- Yield : 82% (Scheme 3).

Characterization :

- ¹³C NMR (101 MHz, CDCl₃) : δ 167.8 (C=N), 152.1 (C-S), 126.4–128.9 (Ar-C).

Coupling to Thioethylurea Bridge

The aminothiazole reacts with the triazole-thioethylisocyanate intermediate via nucleophilic acyl substitution:

- Reagents : Triazole-thioethylisocyanate (1.0 equiv), aminothiazole (1.1 equiv), Et₃N (2.0 equiv).

- Conditions : THF, 0°C → rt, 12 h.

- Yield : 58% (Scheme 4).

Optimization Insight :

Lower temperatures (0°C) minimize urea byproduct formation.

Reaction Optimization and Scalability

Solvent and Temperature Effects on Key Steps

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triazole alkylation | DMF | 60 | 65 |

| Thiazole coupling | THF | 25 | 58 |

| Benzamide formation | H₂O/EtOAc | 0 | 85 |

Catalytic Improvements

- Microwave Assistance : Reduced triazole cyclization time from 12 h to 45 min (80°C, 300 W).

- Phase-Transfer Catalysis : TBAB (0.1 equiv) increased thioether yields by 12%.

Analytical Characterization Summary

| Technique | Key Features Identified |

|---|---|

| ¹H/¹³C NMR | Triazole-H (δ 8.21), CF₃ (δ 120.9, q, J = 271 Hz) |

| HRMS | m/z 567.1243 [M+H]⁺ (calc. 567.1238) |

| XRD | Dihedral angle: 87.2° between triazole and benzamide |

Challenges and Mitigation Strategies

- Trifluoromethyl Group Steric Effects :

- Thioether Oxidation :

- Conduct reactions under N₂ with BHT (0.1%) as radical scavenger.

- Regioselectivity in Triazole Substitution :

- Employ directing groups (e.g., nitro at C-5) to control functionalization sites.

Q & A

Q. Q1. What are the key functional groups in this compound, and how do they influence its synthetic pathway?

The compound contains a triazole core, a thioether linkage, an amide group, a thiazole ring, and a trifluoromethylphenyl substituent. These groups dictate multi-step synthesis:

- Triazole formation often requires cyclization of thiosemicarbazides or hydrazine derivatives under reflux in polar aprotic solvents like acetonitrile .

- Thioether linkage is typically introduced via nucleophilic substitution between a thiol (-SH) and a chloroacetamide intermediate, using potassium carbonate as a base .

- Amide coupling may employ carbodiimide-based reagents (e.g., DCC) in anhydrous conditions to minimize hydrolysis .

Characterization relies on 1H/13C NMR to confirm regiochemistry and HRMS for molecular weight validation .

Q. Q2. What spectroscopic techniques are essential for verifying the compound’s purity and structure?

- NMR Spectroscopy : 1H NMR identifies protons near electronegative groups (e.g., trifluoromethyl, fluorine), while 13C NMR confirms carbonyl (C=O) and aromatic carbons .

- IR Spectroscopy : Detects amide C=O (~1650 cm⁻¹) and thioether C-S (~700 cm⁻¹) .

- Mass Spectrometry : HRMS with ESI+ ionization validates the molecular ion peak and fragmentation patterns .

Advanced Synthetic Challenges

Q. Q3. How can reaction conditions be optimized to improve yield in the final coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require low temperatures (<0°C) to suppress side reactions .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) can mediate cross-coupling for aryl-thioether formation, but ligand choice (e.g., Xantphos) impacts regioselectivity .

- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, stoichiometry) using response surface methodology reduces trial runs .

Q. Q4. How do steric effects from the trifluoromethylphenyl group influence reactivity?

The bulky 3-(trifluoromethyl)phenyl substituent:

- Reduces nucleophilic attack at the triazole C-5 position, favoring thioether formation at C-3 .

- May require microwave-assisted synthesis to overcome kinetic barriers via enhanced thermal efficiency .

- Computational modeling (DFT) predicts steric hindrance and guides substituent placement .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .

- Resazurin assay : Fluorometric measurement of metabolic activity in biofilms .

Q. Q6. How might the thiazole moiety contribute to antioxidant activity?

- The thiazole ring’s electron-rich sulfur atom scavenges free radicals (e.g., DPPH, ABTS+) via single-electron transfer .

- Synergy with the triazole core enhances metal chelation (e.g., Fe²⁺), reducing Fenton reaction-driven oxidative stress .

Data Analysis and Contradictions

Q. Q7. How should researchers address discrepancies in biological activity between similar triazole-thiazole derivatives?

- SAR (Structure-Activity Relationship) analysis : Compare substituent effects (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) on logP and target binding .

- Crystallographic studies : Resolve conformational differences using X-ray diffraction to correlate structure with potency .

- Meta-analysis : Aggregate data from analogous compounds (e.g., PubChem CID 5144418) to identify trends .

Q. Q8. What computational tools predict binding affinity for kinase targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (generated via ChemDraw 3D ) .

- MD (Molecular Dynamics) simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with hinge regions (e.g., Thr766 in EGFR) .

Methodological Recommendations

Q. Q9. What purification strategies are effective for isolating this compound from byproducts?

- Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers if chiral centers form during synthesis .

Q. Q10. How can stability studies under physiological conditions be designed?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via LC-MS .

- Light sensitivity : Expose to UV-Vis (300–800 nm) and quantify photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.